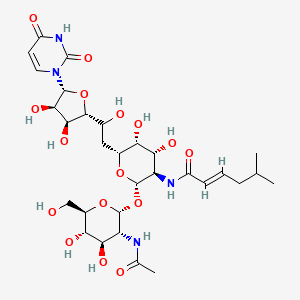
Tunicamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tunicamycin is a mixture of homologous nucleoside antibiotics that inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . Tunicamycin blocks N-linked glycosylation (N-glycans) and treatment of cultured human cells with tunicamycin causes cell cycle arrest in G1 phase .
Synthesis Analysis
The biosynthesis of tunicamycins was studied in Streptomyces chartreusis and a proposed biosynthetic pathway was characterized . The bacteria utilize the enzymes in the tun gene cluster (TunA-N) to make tunicamycins . TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group .
Molecular Structure Analysis
Tunicamycin has a chemical formula of C39H64N4O16 . Its exact mass is 718.29 and its molecular weight is 718.710 .
Chemical Reactions Analysis
TunA uses the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc) and catalyzes the dehydration of the 6’ hydroxyl group . First, a Tyr residue in TunA abstracts a proton from the 4’ hydroxyl group, forming a ketone at that position. A hydride is subsequently abstracted from the 4’ carbon by NAD+, forming NADH .
Physical And Chemical Properties Analysis
Tunicamycin is soluble at <5 mg/ml in water at pH 9.0 . It is also soluble in warm 95% ethanol at 1 mg/ml .
Applications De Recherche Scientifique
Cancer Research
Tunicamycin is used in the field of cancer research . It is a potent nucleoside antibiotic and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer . This inhibition is parallel with the reduction of cancer cell growth and progression of tumors .
Tunicamycin induces the unfolded protein response (UPR) by blocking aberrant glycosylation, which results in stress in the endoplasmic reticulum (ER) that promotes apoptosis . This makes it a potential antitumor drug in various cancers and may promote chemosensitivity .
Antibacterial Research
Tunicamycins are nucleoside natural products that show antibacterial activities . They inhibit enzymatic reactions between polyisoprenyl phosphate and UDP-GlcNAc or UDP-MurNAc-pentapeptide . Because of their various intriguing biological activities, tunicamycins have potential as therapeutic agents for infectious diseases .
Tunicamycins inhibit enzymatic reactions catalyzed by bacterial phospho-N-acetylmuramyl-pentapeptide transferase (MraY), which is responsible for the biosynthesis of peptidoglycan . MraY is an essential enzyme for bacterial survival and a good target for antibacterial drug discovery .
Glycoprotein Synthesis Study
Tunicamycin has been widely used in the study of glycoprotein synthesis in various biological systems . During protein glycosylation, tunicamycin is noted to be an inhibitor of the transfer of saccharide moieties to dolichol .
Safety And Hazards
Orientations Futures
Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .
Propriétés
Numéro CAS |
11089-65-9 |
|---|---|
Nom du produit |
Tunicamycin |
Formule moléculaire |
C₃₈H₆₂N₄O₆ |
Poids moléculaire |
718.7 g/mol |
Nom IUPAC |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
Clé InChI |
MEYZYGMYMLNUHJ-DIRMKAHISA-N |
SMILES isomérique |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES canonique |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Synonymes |
tunicamycin B2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



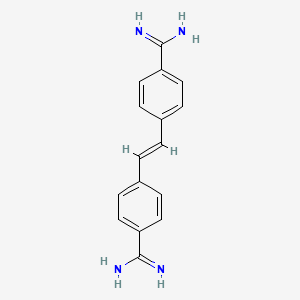
![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
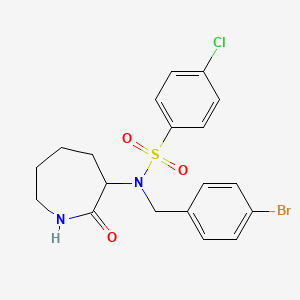

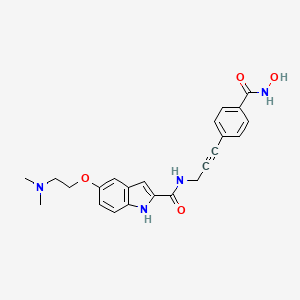
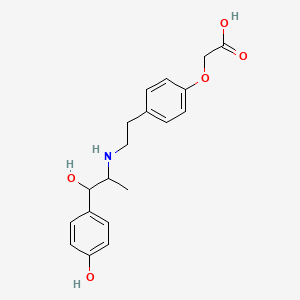
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
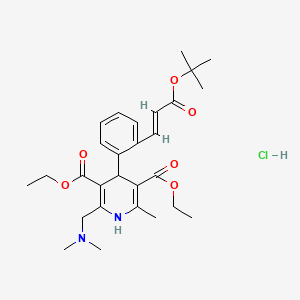
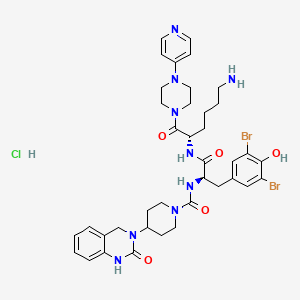
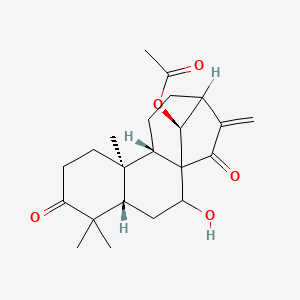
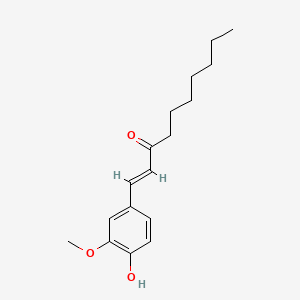
![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)